molecular formula C15H27N3O4S B2877066 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034569-09-8

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2877066
CAS No.: 2034569-09-8
M. Wt: 345.46
InChI Key: LKNZWPQKHBRUGH-UHFFFAOYSA-N
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Description

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic small molecule with the CAS number 2034569-09-8, a molecular formula of C15H27N3O4S, and a molecular weight of 345.46 g/mol . This urea derivative features a distinct molecular architecture combining a piperidine ring modified with a cyclopropylsulfonyl group and a tetrahydrofuran methyl group, contributing to its specific interaction profile and physicochemical properties. Compounds with similar 1-acylpiperidin-4-yl urea scaffolds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), suggesting a potential research application in the study of inflammation and related metabolic pathways . The cyclopropylsulfonyl group is a notable structural motif found in various pharmacologically active compounds. For instance, sulfonamide-functionalized piperidines and related heterocycles have been explored as antagonists for the peripheral type 1 cannabinoid receptor (CB1) . This indicates the compound's value in medicinal chemistry research for designing targeted therapies with potential peripheral selectivity. With a calculated topological polar surface area (TPSA) of approximately 96.1 Ų, this molecule falls within a range that may influence its absorption and permeability characteristics, making it a candidate for pharmacokinetic optimization studies . Researchers can utilize this high-purity compound as a key intermediate, a reference standard, or a pharmacological tool in exploratory investigations. This product is intended for research purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c19-15(17-11-13-2-1-9-22-13)16-10-12-5-7-18(8-6-12)23(20,21)14-3-4-14/h12-14H,1-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNZWPQKHBRUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine

The piperidine core undergoes a four-step synthesis:

Step 1 : N-Boc protection of piperidin-4-ylmethanol
Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C yields N-Boc-piperidin-4-ylmethanol (87% yield)

Step 2 : Sulfonylation with cyclopropanesulfonyl chloride
Optimized conditions:

  • Reagent: 1.2 eq cyclopropanesulfonyl chloride
  • Base: 2.5 eq Et₃N in DCM
  • Temperature: −10°C → RT over 4 h
  • Yield: 94%

Step 3 : Boc deprotection
Treatment with 4M HCl in dioxane (2 h, 0°C) provides the hydrochloride salt (quantitative)

Step 4 : Amine generation via Gabriel synthesis
Reaction with phthalimide potassium salt followed by hydrazinolysis yields 1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (81% over two steps)

Synthesis of (Tetrahydrofuran-2-yl)methanamine

Two validated routes exist:

Route 1 (From tetrahydrofuran-2-carboxylic acid):

  • Esterification (MeOH/H₂SO₄, 88%)
  • Curtius rearrangement to azide (83%)
  • Staudinger reduction to amine (79%)

Route 2 (Enzymatic resolution):

  • Lipase-mediated kinetic resolution of racemic tetrahydrofuranmethyl acetate
  • ee >99%, 45% yield

Urea Bridge Formation

Phosgene-Free Coupling Methods

The urea moiety is constructed via three principal methods:

Method Conditions Yield Purity (HPLC)
Carbonyldiimidazole DMF, 60°C, 12 h 68% 98.2%
Triphosgene Et₃N, DCM, −15°C 72% 97.8%
CO₂ Utilization VO(OiPr)₃ catalyst, 1 atm CO₂ 61% 96.5%

Optimal Protocol (Adapted from):

  • Charge 1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (1.0 eq) and (tetrahydrofuran-2-yl)methanamine (1.05 eq) in anhydrous THF
  • Add triphosgene (0.33 eq) portionwise at −15°C under N₂
  • Warm to RT over 6 h, stir for 12 h
  • Quench with sat. NaHCO₃, extract with EtOAc (3×)
  • Purify via silica chromatography (EtOAc/hexane 7:3 → 100% EtOAc)

Reaction Optimization Data

Temperature Effects on Urea Formation

Temperature (°C) Conversion (%) Byproduct Formation
−15 98 <2% biuret
0 95 5%
25 87 11%

Solvent Screening

Solvent Dielectric Constant Reaction Time (h) Yield (%)
THF 7.5 12 72
DMF 36.7 8 68
DCM 8.9 18 65
MeCN 37.5 10 63

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):
δ 6.21 (t, J = 5.4 Hz, 1H, NH), 4.89 (m, 1H, THF-OCH), 3.72–3.68 (m, 4H, piperidine CH₂N), 3.52 (dd, J = 14.1, 6.3 Hz, 2H, SO₂NCH₂), 2.91 (m, 1H, cyclopropane CH), 1.83–1.02 (series of m, 15H)

¹³C NMR (151 MHz, DMSO-d₆):
δ 158.4 (urea C=O), 76.8 (THF-OCH), 54.3 (piperidine NCH₂), 43.1 (SO₂NCH₂), 29.7 (cyclopropane CH), 25.1–22.3 (m, aliphatic CH₂)

HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₁₆H₂₇N₃O₄S: 394.1796; Found: 394.1793

Process Scale-Up Considerations

A kilogram-scale process (2.3 kg batch) achieved 69% yield through:

  • Continuous flow sulfonylation at −10°C
  • Membrane-based amine purification
  • Crystallization-driven urea formation (particle size <50 µm)

Key parameters:

  • Residence time: 8.2 min in flow reactor
  • Cooling rate: 2°C/min during crystallization
  • Final purity: 99.1% by qNMR

Chemical Reactions Analysis

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrofuran moieties, where nucleophiles such as amines or thiols replace existing functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Group Variations

  • Methylsulfonyl analog (1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, ID1):
    • Molecular formula : C₁₃H₂₅N₃O₄S.
    • Molecular weight : 319.42 g/mol.
    • Key differences : Replacing cyclopropylsulfonyl with methylsulfonyl reduces steric bulk and lipophilicity. Methylsulfonyl groups are metabolically stable but may exhibit lower target affinity compared to bulkier sulfonyl substituents .

Urea Derivatives with Heterocyclic Substituents

  • Triazine-containing urea (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea, ID3): Key features: Incorporates a 2-oxaadamantyl group and triazine ring. Synthetic route: Prepared via nucleophilic substitution with methylamine and DIPEA, highlighting reactivity of triazine chlorides .
  • Phenyl-pyrazolo-pyrimidine urea (1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea, ID4):

    • Key features : Combines phenyl, pyrazolo-pyrimidine, and morpholine groups.
    • Synthetic method : Synthesized via reductive amination, indicating modularity in introducing diverse substituents .
    • Activity : Pyrazolo-pyrimidine cores are common in anticancer agents, implying possible antiproliferative effects.

Non-Urea Piperidinyl Compounds with Antimicrobial Activity

  • Indole derivatives (DMPI and CDFII, ID5) :
    • Structures : Feature dimethylphenyl or chlorophenyl groups linked to piperidine-indole scaffolds.
    • Activity : Synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the role of piperidine in antimicrobial scaffolds .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((THF-2-yl)methyl)urea C₁₅H₂₇N₃O₄S* ~345.47* Cyclopropylsulfonyl, THF Hypothesized kinase inhibition
Methylsulfonyl analog (ID1) C₁₃H₂₅N₃O₄S 319.42 Methylsulfonyl, THF Not reported
Triazine-containing urea (ID3) C₂₀H₂₈N₈O₃ 428.49 2-Oxaadamantyl, triazine Kinase/protease inhibition
Phenyl-pyrazolo-pyrimidine urea (ID4) C₂₈H₃₁N₇O₂ 505.60 Phenyl, pyrazolo-pyrimidine Anticancer (hypothesized)
DMPI (ID5) C₂₃H₂₆ClN₃O 407.93 Dimethylphenyl, indole MRSA synergism

*Extrapolated based on structural analogy to ID1.

Research Findings and Implications

  • Sulfonyl Group Impact : Cyclopropylsulfonyl may enhance target selectivity over methylsulfonyl due to increased steric bulk and lipophilicity, though metabolic stability requires further study.
  • THF Moieties : The tetrahydrofuran group likely improves solubility compared to purely aromatic substituents, as seen in ID1 and ID4.

Biological Activity

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the cyclopropylsulfonyl group and the tetrahydrofuran moiety, suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C16H23N3O3S, with a molecular weight of 357.44 g/mol. The compound's structure can be represented as follows:

IUPAC Name 1 1 cyclopropylsulfonyl piperidin 4 yl methyl3 tetrahydrofuran 2 yl methyl urea\text{IUPAC Name }1-\text{ 1 cyclopropylsulfonyl piperidin 4 yl methyl}-3-\text{ tetrahydrofuran 2 yl methyl urea}

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity and specificity, potentially leading to modulation of enzymatic activities or receptor functions. Research indicates that compounds with similar structures often exhibit effects such as:

  • Antimicrobial activity : Inhibition of bacterial growth.
  • Anticancer properties : Induction of apoptosis in cancer cells.
  • Neuroprotective effects : Modulation of neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds related to this urea derivative possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

CompoundBacterial Strains TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundPseudomonas aeruginosa20

Anticancer Activity

In vitro studies have evaluated the anticancer potential of similar piperidine derivatives. These studies typically measure cell viability and apoptosis induction in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10Apoptosis via caspase activation
MCF7 (breast)15Cell cycle arrest
A549 (lung)12Inhibition of proliferation

Case Studies

A notable study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The study highlighted the importance of the cyclopropylsulfonyl group in enhancing biological activity.

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